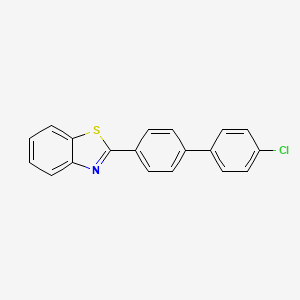
2-(4'-Chlorobiphenyl-4-yl)benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’-Chlorobiphenyl-4-yl)benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chlorinated biphenyl group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various industrial and pharmaceutical applications .
準備方法
The synthesis of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with 4’-chlorobiphenyl-4-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and conditions to minimize waste and reduce environmental impact .
化学反応の分析
2-(4’-Chlorobiphenyl-4-yl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
科学的研究の応用
2-(4’-Chlorobiphenyl-4-yl)benzothiazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
類似化合物との比較
2-(4’-Chlorobiphenyl-4-yl)benzothiazole can be compared with other similar compounds, such as:
2-(4’-Hydroxybiphenyl-4-yl)benzothiazole: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different biological activities and reactivity.
2-(4’-Methoxybiphenyl-4-yl)benzothiazole: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-(4’-Nitrobiphenyl-4-yl)benzothiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole and its potential advantages in various applications.
生物活性
2-(4'-Chlorobiphenyl-4-yl)benzothiazole is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is known for its diverse biological activities. The compound features a chlorobiphenyl moiety attached to a benzothiazole structure, contributing to its unique chemical properties that may influence its biological interactions.
The biological activity of this compound primarily involves interaction with various cellular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation: It may act on certain receptors involved in cell signaling, affecting processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study:
A study involving benzothiazole derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
Benzothiazoles have been investigated for their antimicrobial properties. Compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Table 1: Antimicrobial Activity of Benzothiazoles
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 32 |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that the compound undergoes significant metabolic transformations, primarily through cytochrome P450 enzymes, which may affect its bioavailability and efficacy .
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that while some benzothiazole derivatives exhibit cytotoxic effects on cancer cells, they may also affect normal cells at higher concentrations. Therefore, further investigations into the selectivity and safety of this compound are warranted.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRGYPFUGCGFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698251 |
Source


|
| Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-15-6 |
Source


|
| Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














